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Compound of Interest

Compound Name:
2-Chlorocyclohex-1-

enecarbaldehyde

Cat. No.: B154298 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorocyclohex-1-enecarbaldehyde is a reactive intermediate of interest in organic

synthesis and drug discovery. Its structure, featuring a chlorinated α,β-unsaturated aldehyde

system within a cyclohexene ring, presents a unique combination of functional groups that

require thorough analytical characterization to ensure identity, purity, and stability. This

application note provides a detailed overview of the key analytical techniques and protocols for

the comprehensive characterization of this compound.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Chlorocyclohex-1-enecarbaldehyde is

presented in Table 1.

Table 1: Physicochemical Properties of 2-Chlorocyclohex-1-enecarbaldehyde
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Property Value Reference

Molecular Formula C₇H₉ClO [1]

Molecular Weight 144.60 g/mol [1]

Appearance
Colorless to pale yellow liquid

(predicted)

Boiling Point Not determined

CAS Number 1680-73-5 [1]

Analytical Characterization Workflow
A systematic approach is crucial for the unambiguous characterization of 2-Chlorocyclohex-1-
enecarbaldehyde. The following workflow outlines the recommended analytical techniques to

be employed.

Figure 1. Analytical Characterization Workflow
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Caption: Figure 1. A logical workflow for the synthesis, purification, and comprehensive

analytical characterization of 2-Chlorocyclohex-1-enecarbaldehyde.

Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-Chlorocyclohex-1-
enecarbaldehyde. ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of each proton and carbon atom.

Table 2: Predicted ¹H NMR Data for 2-Chlorocyclohex-1-enecarbaldehyde (in CDCl₃)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehydic-H 9.5 - 10.5 s -

Vinylic-H 6.8 - 7.2 t ~4.0

Allylic-CH₂ 2.2 - 2.5 m -

CH₂ 1.6 - 1.9 m -

CH₂ 1.6 - 1.9 m -

Table 3: Predicted ¹³C NMR Data for 2-Chlorocyclohex-1-enecarbaldehyde (in CDCl₃)

Carbon Chemical Shift (δ, ppm)

C=O 190 - 195

C-Cl 138 - 142

C-CHO 135 - 139

CH₂ 30 - 35

CH₂ 20 - 25

CH₂ 20 - 25
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the molecular weight and fragmentation pattern, confirming

the identity of the compound and assessing its purity.

Table 4: Expected Mass Spectrometry Data for 2-Chlorocyclohex-1-enecarbaldehyde

Fragment Ion m/z (amu) Interpretation

[M]⁺ 144/146
Molecular ion (³⁵Cl/³⁷Cl

isotopes)

[M-H]⁺ 143/145 Loss of a hydrogen atom

[M-CHO]⁺ 115/117 Loss of the formyl group

[M-Cl]⁺ 109 Loss of a chlorine atom

[C₆H₉]⁺ 81 Loss of CHO and Cl

[C₅H₅]⁺ 65 Further fragmentation

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the

molecule.

Table 5: Characteristic FT-IR Absorption Bands for 2-Chlorocyclohex-1-enecarbaldehyde

Functional Group Wavenumber (cm⁻¹) Intensity

C-H (aldehyde) 2820-2880, 2720-2780 Medium

C=O (conjugated aldehyde) 1680 - 1705 Strong

C=C (alkene) 1620 - 1660 Medium

C-Cl 600 - 800 Strong

C-H (alkane) 2850 - 2960 Medium-Strong

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b154298?utm_src=pdf-body
https://www.benchchem.com/product/b154298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Sample Preparation

NMR Spectroscopy: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

[2][3] The solution should be transferred to a clean, dry 5 mm NMR tube.[3]

GC-MS Analysis: Prepare a 1 mg/mL stock solution of the sample in a volatile organic

solvent such as dichloromethane or hexane.[4] Further dilute to a final concentration of

approximately 10 µg/mL for injection.[5] Ensure the sample is free of particulate matter by

filtration if necessary.[4]

FT-IR Spectroscopy (Thin Film): Place a small drop of the neat liquid sample between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6] Gently press the plates

together to form a thin, uniform film.

NMR Spectroscopy Protocol
Instrument: 400 MHz (or higher) NMR Spectrometer

Nuclei: ¹H and ¹³C

Solvent: CDCl₃

Temperature: 25 °C

¹H NMR Parameters:

Pulse Program: Standard single pulse

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:
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Pulse Program: Proton-decoupled single pulse

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

GC-MS Protocol
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Injector:

Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 50:1

Oven Temperature Program:

Initial Temperature: 50 °C, hold for 2 min

Ramp: 10 °C/min to 250 °C

Final Hold: 5 min at 250 °C

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C
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Scan Range: 40-450 amu

FT-IR Spectroscopy Protocol
Instrument: Fourier-Transform Infrared Spectrometer

Mode: Transmission

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: Collect a background spectrum of the clean salt plates prior to sample analysis.

Conclusion
The combination of NMR spectroscopy, GC-MS, and FT-IR spectroscopy provides a robust

analytical platform for the comprehensive characterization of 2-Chlorocyclohex-1-
enecarbaldehyde. The detailed protocols and expected data presented in this application note

serve as a valuable resource for researchers and scientists involved in the synthesis, quality

control, and application of this important chemical intermediate. Adherence to these

methodologies will ensure the accurate identification and purity assessment of 2-
Chlorocyclohex-1-enecarbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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